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amine;hydrochloride

CAS No.: 2248355-93-1

Cat. No.: B2413028

Get Quote

Executive Summary: The Isochromene Scaffold
Isochromenes (1H-2-benzopyrans) and their oxidized analogs, isocoumarins (1H-2-

benzopyran-1-ones), represent a privileged scaffold in medicinal chemistry.[1] Unlike their

structural isomers (chromenes/coumarins), isochromene derivatives exhibit a distinct bioactivity

profile characterized by potent serine protease inhibition, selective antimicrobial efficacy, and

specific metabolic stability.

This guide provides a comparative analysis of three distinct classes of isochromene analogs:

3,4-Dichloroisocoumarin (DCI): A mechanism-based serine protease inhibitor.[2]

Halogenated Melleins (Dihydroisocoumarins): Potent antimicrobial agents with high

selectivity indices.

3-Phenylisocoumarins: Synthetic analogs with antioxidant and antiplatelet properties.[3]
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Comparative Bioactivity Data[3][4][5][6][7][8][9][10]
[11][12]
Serine Protease Inhibition (Mechanism-Based)
The most pharmacologically significant application of synthetic isocoumarins is irreversible

serine protease inhibition. The standard-bearer, 3,4-Dichloroisocoumarin (DCI), acts as a

suicide substrate.

Table 1: Comparative Inhibition Constants (

) for DCI vs. Serine Proteases Note: Higher values indicate more potent inhibition.

Target Enzyme Inhibitor
(

)

Mechanism Ref

Human

Leukocyte

Elastase

3,4-DCI 8,920
Acylation

(Irreversible)
[1, 2]

Porcine

Pancreatic

Elastase

3,4-DCI 210 Acylation [2]

Chymotrypsin 3,4-DCI 160 Acylation [2]

Human Factor D 3,4-DCI
Potent (IC50 < 1

µM)

Active Site

Serine

Modification

[3]

Papain (Cysteine

Protease)
3,4-DCI No Inhibition

Selectivity

Control
[2]
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Insight: The 3,4-dichloro substitution pattern is critical. The electron-withdrawing chlorine at C-3

and C-4 destabilizes the lactone ring, facilitating nucleophilic attack by the catalytic serine

residue (

).

Antimicrobial Potency: Natural vs. Synthetic Melleins
Melleins (3,4-dihydroisocoumarins) are naturally occurring isochromene analogs. Halogenation

significantly enhances their antimicrobial potency, often surpassing standard antibiotics in

specific strains.

Table 2: MIC Values (µg/mL) of Isochromene Analogs vs. Standard Antibiotics

Compound
S. aureus
(Gram +)

B.
licheniformi
s (Gram +)

E. coli
(Gram -)

Cytotoxicity
(HepG2)

Ref

4-Chloro-6-

hydroxymellei

n

1.00 0.80 >128 Low [4]

5-

Methylmellein
34.6 (IC50)* N/D N/D Moderate [5]

(R)-(-)-

Mellein
>128 >128 >128 Non-toxic [6]

Chloramphen

icol (Std)
4.60 2.0 - 4.0 4.0 - 8.0 High [4, 7]

Streptomycin

(Std)
1.73 1.0 - 2.0 2.0 - 4.0 Moderate [7]

*Note: 5-Methylmellein data refers to antifungal IC50 against B. cinerea.[4]
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Key Finding: The introduction of a chlorine atom at the C-4 position (4-Chloro-6-hydroxymellein)

transforms the inactive parent scaffold (Mellein) into a highly potent antibiotic (MIC 0.80 µg/mL),

superior to Chloramphenicol in B. licheniformis models.

Mechanistic Visualization
Mechanism of Action: Serine Protease Inactivation
The following diagram illustrates the "suicide inhibition" pathway of 3,4-DCI. The inhibitor

unmasks a reactive acyl chloride moiety upon ring opening, leading to a secondary covalent

bond with the enzyme (double-hit mechanism).

Mechanism Phase
Active Serine Protease

(Ser-OH)
Michaelis Complex

(Non-covalent)

+ DCI

3,4-Dichloroisocoumarin
(Inhibitor)

Acyl-Enzyme Intermediate
(Ring Open)

Nucleophilic Attack
(Ser-195) Reactive Acyl Chloride

(Unmasked)
Ring Opening Irreversibly Inhibited Enzyme

(Double Covalent Tether)

Alkylation of
His-57 or N-terminus

Click to download full resolution via product page

Figure 1: Suicide inhibition mechanism of 3,4-DCI. Note the generation of a secondary reactive

electrophile (acyl chloride) after the initial ring opening.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls

(positive/negative) and specific endpoints.

Protocol: Spectrophotometric Assay for Elastase
Inhibition
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Objective: Determine

for isocoumarin derivatives against Human Leukocyte Elastase (HLE).

Reagents:

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate).

Enzyme: HLE (purified), final concentration 20 nM.

Solvent: DMSO (Final concentration < 5%).

Workflow:

Baseline: Incubate HLE (980 µL buffer + 10 µL enzyme stock) at 25°C for 5 minutes.

Initiation: Add 10 µL of inhibitor (various concentrations: 0.1 - 10 µM).

Measurement: Immediately monitor absorbance at 410 nm (release of p-nitroaniline)

continuously for 10 minutes.

Control: Run a solvent-only control (DMSO) to establish

(initial velocity).

Calculation: Plot

vs. time. The slope represents

. Plot

vs.

to determine the second-order rate constant.

Protocol: MIC Determination (Broth Microdilution)
Objective: Compare antimicrobial potency of isochromene analogs.
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1. Inoculum Preparation
(0.5 McFarland Standard)

2. Serial Dilution of Compound
(96-well plate, 128 - 0.25 µg/mL)

3. Incubation
(37°C, 18-24 hours)

4. Visual/OD600 Readout

Validation Check:
Growth Control (+) = Turbid
Sterility Control (-) = Clear

Click to download full resolution via product page

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Steps:

Stock Prep: Dissolve isochromene analog in DMSO (1 mg/mL).

Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.

Inoculation: Add

CFU/mL of bacterial suspension (S. aureus ATCC 29213) to each well.

Controls:

Positive Control: Ciprofloxacin or Chloramphenicol.
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Growth Control:[1] Bacteria + Solvent (no drug).

Sterility Control: Broth only.

Endpoint: The MIC is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Analysis
Based on the comparative data, the following SAR rules govern isochromene bioactivity:

The "Warhead" Requirement (Protease Inhibition):

A good leaving group at C-3 or C-4 is essential for ring opening.

3,4-Dichloro substitution creates a highly reactive lactone, essential for the "suicide"

mechanism. Removal of chlorines results in reversible or no inhibition [2].

Lipophilicity & Halogenation (Antimicrobial):

Natural mellein (unsubstituted) is weak (MIC > 128 µg/mL).[5]

C-4 Chlorination increases lipophilicity and likely facilitates membrane penetration or

specific target binding in Gram-positive bacteria, lowering MIC to 1.0 µg/mL [4].

C-3 Substitution (Antioxidant/Antiplatelet):

Introduction of a phenyl group at C-3 (3-phenylisocoumarins) shifts activity towards

antioxidant pathways and platelet aggregation inhibition, often exceeding aspirin potency

[8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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